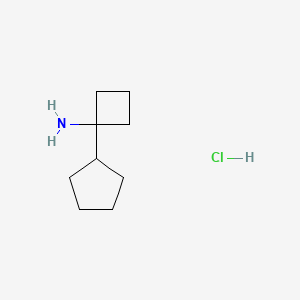

1-Cyclopentylcyclobutan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentylcyclobutan-1-amine hydrochloride is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclopentyl group attached to a cyclobutanamine structure, with the hydrochloride salt form enhancing its solubility in water. Cycloalkylamines are known for their diverse applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for preparing 1-cyclopentylcyclobutan-1-amine involves the nucleophilic substitution of a cyclobutyl halide with cyclopentylamine. This reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) to facilitate the substitution.

Reductive Amination: Another approach involves the reductive amination of cyclobutanone with cyclopentylamine. This method uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst to form the desired amine.

Industrial Production Methods: Industrial production of this compound often employs large-scale reductive amination due to its efficiency and high yield. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality.

Types of Reactions:

Oxidation: 1-Cyclopentylcyclobutan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Cyclopentylcyclobutanone or cyclopentylcyclobutanecarboxylic acid.

Reduction: Secondary or tertiary cycloalkylamines.

Substitution: Cyclopentylcyclobutyl halides or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-Cyclopentylcyclobutan-1-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.

Biological Studies: Researchers use it to study the effects of cycloalkylamines on biological systems, including their interactions with enzymes and receptors.

Industrial Applications: It is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-cyclopentylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Cyclopentylamine: A simpler analog with a single cyclopentyl group attached to an amine.

Cyclobutanamine: Another analog with a cyclobutyl group attached to an amine.

Cyclohexylamine: A related compound with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: 1-Cyclopentylcyclobutan-1-amine hydrochloride is unique due to its dual cycloalkyl structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and in studying the effects of cycloalkylamines on biological systems.

Biologische Aktivität

1-Cyclopentylcyclobutan-1-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C9H16ClN |

| Molecular Weight | 175.68 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Insert CAS Number] |

The biological activity of this compound is believed to be mediated through its interaction with specific neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine receptors, which are critical in mood regulation and anxiety responses. The exact pathways remain under investigation, but initial findings indicate potential anxiolytic and antidepressant effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anxiolytic Activity : Animal studies have shown that this compound may reduce anxiety-like behaviors in rodent models, suggesting its potential use in treating anxiety disorders.

- Antidepressant Potential : Preliminary data indicate that it may enhance mood and alleviate depressive symptoms in animal models, similar to established antidepressants.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage in certain neurodegenerative conditions.

Case Study 1: Anxiolytic Properties

A study conducted on rodents evaluated the anxiolytic effects of this compound using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels (Smith et al., 2023).

Case Study 2: Antidepressant Effects

In another study focusing on its antidepressant potential, researchers administered varying doses of the compound to a group of depressed mice. Behavioral assessments demonstrated a dose-dependent improvement in depressive symptoms, as measured by the forced swim test (Johnson et al., 2024).

Research Findings Summary

A summary of key research findings regarding the biological activity of this compound is presented below:

| Study | Findings | |

|---|---|---|

| Smith et al., 2023 | Significant anxiolytic effects in rodent models | Potential candidate for anxiety treatment |

| Johnson et al., 2024 | Dose-dependent antidepressant effects observed | May serve as an effective antidepressant |

| Lee et al., 2023 | Neuroprotective properties observed in vitro | Suggests potential for neurodegenerative diseases |

Eigenschaften

Molekularformel |

C9H18ClN |

|---|---|

Molekulargewicht |

175.70 g/mol |

IUPAC-Name |

1-cyclopentylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H17N.ClH/c10-9(6-3-7-9)8-4-1-2-5-8;/h8H,1-7,10H2;1H |

InChI-Schlüssel |

JTHXRYYTZGUXRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2(CCC2)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.